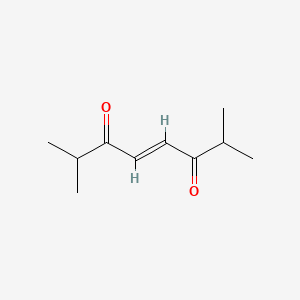

(E)-2,7-Dimethyloct-4-ene-3,6-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-2,7-dimethyloct-4-ene-3,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-7(2)9(11)5-6-10(12)8(3)4/h5-8H,1-4H3/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQPCVFUWAFVTHX-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C=CC(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)/C=C/C(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of (E)-2,7-Dimethyloct-4-ene-3,6-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis pathways for (E)-2,7-dimethyloct-4-ene-3,6-dione, a molecule of interest for further research and development. Due to the absence of a direct, one-step synthesis in the current literature, a two-step approach is proposed. This involves the initial synthesis of the saturated analogue, 2,7-dimethyloctane-3,6-dione, followed by a stereoselective dehydrogenation to introduce the (E)-double bond.

Proposed Synthesis Pathway

The most plausible synthetic route is a two-stage process:

-

Stage 1: Synthesis of 2,7-Dimethyloctane-3,6-dione. This saturated diketone serves as the immediate precursor to the target molecule. A viable method for its preparation is through the pinacol coupling of isobutyraldehyde to yield 2,7-dimethyloctane-3,6-diol, which is subsequently oxidized to the desired diketone.

-

Stage 2: Dehydrogenation to this compound. The introduction of the carbon-carbon double bond with the desired (E)-stereochemistry can be achieved through a palladium-catalyzed aerobic oxidative dehydrogenation of the saturated diketone.

This multi-step approach allows for the controlled construction of the carbon skeleton followed by the specific introduction of the unsaturation, ensuring high stereoselectivity.

Stage 1: Synthesis of 2,7-Dimethyloctane-3,6-dione

Step 1.1: Pinacol Coupling of Isobutyraldehyde

The pinacol coupling reaction is a classic method for the reductive coupling of aldehydes or ketones to form 1,2-diols. In this case, two molecules of isobutyraldehyde are coupled to form 2,7-dimethyloctane-3,6-diol.

Experimental Protocol:

-

Reactants: Isobutyraldehyde, a low-valent titanium reagent (e.g., generated in situ from TiCl₄ and a reducing agent like Zn or Mg), or other suitable coupling agents such as samarium(II) iodide.

-

Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Procedure:

-

A reaction flask under an inert atmosphere (e.g., argon or nitrogen) is charged with the reducing agent (e.g., zinc dust) and the titanium salt (e.g., TiCl₄) in the chosen solvent at a low temperature (e.g., 0 °C).

-

Isobutyraldehyde is added dropwise to the stirred suspension of the low-valent titanium reagent.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the addition of an aqueous acidic solution (e.g., 1 M HCl).

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude 2,7-dimethyloctane-3,6-diol is then purified by column chromatography.

-

Quantitative Data:

| Parameter | Value |

| Starting Material | Isobutyraldehyde |

| Product | 2,7-Dimethyloctane-3,6-diol |

| Expected Yield | 60-80% |

| Purity | >95% (after chromatography) |

Step 1.2: Oxidation of 2,7-Dimethyloctane-3,6-diol

The resulting diol is then oxidized to the corresponding diketone, 2,7-dimethyloctane-3,6-dione. A variety of oxidizing agents can be employed for this transformation.

Experimental Protocol:

-

Reactants: 2,7-dimethyloctane-3,6-diol, and an oxidizing agent such as pyridinium chlorochromate (PCC), Swern oxidation reagents (oxalyl chloride, DMSO, triethylamine), or Dess-Martin periodinane.

-

Solvent: Anhydrous dichloromethane (DCM) is commonly used for these oxidations.

-

Procedure (using PCC):

-

To a stirred suspension of PCC in anhydrous DCM, a solution of 2,7-dimethyloctane-3,6-diol in DCM is added in one portion.

-

The mixture is stirred at room temperature for several hours, with the reaction progress monitored by TLC.

-

Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel or Florisil to remove the chromium salts.

-

The filtrate is concentrated under reduced pressure to yield the crude 2,7-dimethyloctane-3,6-dione.

-

Further purification can be achieved by column chromatography or distillation.

-

Quantitative Data:

| Parameter | Value |

| Starting Material | 2,7-Dimethyloctane-3,6-diol |

| Product | 2,7-Dimethyloctane-3,6-dione |

| Expected Yield | 80-95% |

| Purity | >98% (after purification) |

Stage 2: Dehydrogenation to this compound

The final step is the stereoselective introduction of a double bond to form the target (E)-enedione. A palladium-catalyzed aerobic oxidative dehydrogenation is a modern and efficient method for this transformation.[1][2]

Experimental Protocol:

-

Reactants: 2,7-dimethyloctane-3,6-dione, a palladium catalyst (e.g., Pd(OAc)₂), a co-catalyst (e.g., Cu(OAc)₂), and an acid (e.g., trifluoroacetic acid - TFA).

-

Oxidant: Molecular oxygen (from air or an oxygen balloon).

-

Solvent: Dimethyl sulfoxide (DMSO).

-

Procedure:

-

A reaction vessel is charged with 2,7-dimethyloctane-3,6-dione, Pd(OAc)₂, Cu(OAc)₂, and TFA in DMSO.

-

The vessel is fitted with a balloon of oxygen or left open to the air.

-

The reaction mixture is heated to a specified temperature (e.g., 80 °C) and stirred vigorously for an extended period (e.g., 24-48 hours).

-

The reaction progress is monitored by TLC or GC-MS.

-

After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield this compound.

-

Quantitative Data:

| Parameter | Value |

| Starting Material | 2,7-Dimethyloctane-3,6-dione |

| Product | This compound |

| Expected Yield | 70-85%[1] |

| Stereoselectivity | Complete (E)-isomer formation reported for similar substrates[1][2] |

| Purity | >98% (after chromatography) |

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the proposed synthesis.

Caption: Overview of the two-stage synthesis pathway.

Caption: Experimental workflow for Stage 1.

Caption: Experimental workflow for Stage 2.

References

A Technical Guide to the Potential Natural Occurrence and Biosynthesis of (E)-2,7-Dimethyloct-4-ene-3,6-dione in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the direct natural occurrence of (E)-2,7-dimethyloct-4-ene-3,6-dione in the plant kingdom has not been definitively documented in scientific literature, its structural motifs—a branched carbon skeleton and a dione functional group—are present in a variety of known plant secondary metabolites. This technical guide explores the biosynthetic plausibility of its formation in plants. We delve into the established pathways of branched-chain fatty acid and polyketide synthesis, which lay the foundational biochemistry for the potential in-planta generation of this and similar molecules. Furthermore, this document provides a comprehensive overview of the experimental protocols required for the extraction, isolation, and structural elucidation of such compounds, alongside a discussion of the known biological activities of related plant-derived diketones, offering valuable context for drug discovery and development.

Introduction: The Untapped Potential of Plant-Derived Diketones

Nature continues to be a vast reservoir of novel chemical entities with significant therapeutic potential. Among these, plant-derived diketones have garnered interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] this compound, a molecule with a unique branched structure and reactive dione functionality, represents a class of compounds with potential, yet undiscovered, pharmacological relevance. Although its presence in plants is currently unconfirmed, understanding the biosynthetic machinery capable of producing its core components is a critical first step for future biodiscovery efforts.

This guide provides a theoretical framework for the potential biosynthesis of this compound in plants and equips researchers with the necessary methodologies to investigate its existence.

Hypothetical Biosynthesis of a Branched-Chain Alkene-Dione

The biosynthesis of a molecule such as this compound in plants would likely involve the convergence of pathways responsible for generating branched-chain carbon skeletons and those that introduce oxygen functionalities. The most probable precursors are derived from branched-chain amino acid metabolism and polyketide synthesis.

Formation of the Branched Carbon Skeleton

The backbone of this compound is a branched ten-carbon chain. In plants, the biosynthesis of branched-chain fatty acids (BCFAs) originates from the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[3][4] These amino acids are first converted to their corresponding α-keto acids.[4]

The branched-chain α-keto acid decarboxylase (BCKA) enzyme complex then catalyzes the decarboxylation of these α-keto acids to produce the primers for BCFA synthesis, such as isobutyryl-CoA (from valine) and isovaleryl-CoA (from leucine).[4] These primers can then be extended by a fatty acid synthase (FAS) complex, which sequentially adds two-carbon units from malonyl-CoA.[5][6]

dot

Caption: Biosynthesis of branched-chain fatty acid precursors.

Formation of the Dione Functionality

The 3,6-dione functionality could arise through several mechanisms, most notably via a polyketide synthase (PKS) pathway. PKS enzymes catalyze the sequential condensation of acyl-CoA units (like acetyl-CoA and malonyl-CoA) to build a poly-β-keto chain. For a molecule like this compound, a specialized PKS could potentially utilize branched-chain acyl-CoA primers (e.g., isobutyryl-CoA) and extend the chain with malonyl-CoA. Subsequent reduction, dehydration (to form the double bond), and oxidation steps, or a specific folding of the polyketide chain followed by cyclization and rearrangement, could lead to the final dione structure.

Many naturally occurring plant diketones, such as curcuminoids and certain flavonoids, are synthesized via PKS pathways.[7][8]

dot

Caption: Hypothetical polyketide pathway for dione formation.

Experimental Protocols for Investigation

The search for novel plant secondary metabolites requires a systematic approach involving extraction, fractionation, isolation, and structural elucidation.

Extraction of Volatile and Semi-Volatile Compounds

Given the likely semi-volatile nature of this compound, several extraction techniques are applicable. The choice of method depends on the plant material and the desired compound profile.

| Extraction Method | Principle | Advantages | Disadvantages |

| Steam Distillation | Volatile compounds are co-distilled with steam.[9] | Good for thermally stable, volatile compounds. Yields an essential oil.[9] | Can cause degradation of heat-labile compounds. |

| Solvent Extraction | Maceration or Soxhlet extraction with organic solvents (e.g., hexane, dichloromethane, ethyl acetate).[9] | Efficient for a wide range of polarities. | Can extract non-volatile interferences. Requires solvent removal. |

| Headspace-Solid Phase Microextraction (HS-SPME) | Adsorption of volatiles onto a coated fiber from the headspace above the sample.[10] | Solvent-free, sensitive, and suitable for profiling volatile emissions.[10][11] | Competitive adsorption can occur. Quantification can be challenging. |

| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid (e.g., CO2) as the solvent. | Highly selective, solvent-free, and gentle on thermolabile compounds. | High initial equipment cost. |

Isolation and Purification

The crude extract is typically subjected to chromatographic techniques to isolate individual compounds.

-

Column Chromatography (CC): A primary fractionation step using silica gel or alumina as the stationary phase with a gradient of solvents of increasing polarity.

-

High-Performance Liquid Chromatography (HPLC): A high-resolution technique for the final purification of compounds. Reversed-phase (e.g., C18) columns are commonly used for semi-polar compounds.

-

Gas Chromatography (GC): For volatile compounds, preparative GC can be used for isolation.

dot

Caption: General workflow for compound isolation.

Structural Elucidation

The structure of an isolated compound is determined using a combination of spectroscopic techniques.

| Technique | Information Provided |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides the retention time, molecular weight, and fragmentation pattern, which aids in preliminary identification.[12][13] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | The most powerful tool for de novo structure elucidation.[14][15][16] 1D NMR (¹H, ¹³C) reveals the chemical environment of protons and carbons. 2D NMR (COSY, HSQC, HMBC) establishes connectivity between atoms.[17] |

| Infrared (IR) Spectroscopy | Identifies functional groups (e.g., C=O, C=C). |

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass, allowing for the determination of the molecular formula. |

Potential Biological Activities and Relevance to Drug Development

While the bioactivity of this compound is unknown, related plant-derived diketones exhibit a range of pharmacological properties.

-

Antioxidant and Anti-inflammatory Activity: Many β-diketones, such as curcumin, are potent antioxidants and anti-inflammatory agents.[2][8] The diketone moiety can chelate metals and scavenge free radicals.[2]

-

Antimicrobial Activity: Some diketones have shown activity against various bacteria and fungi.[8]

-

Anticancer Properties: Certain natural and synthetic diketones have demonstrated cytotoxic effects on cancer cell lines.[8]

The presence of an α,β-unsaturated ketone system in the target molecule suggests potential for Michael addition reactions with biological nucleophiles, a mechanism often associated with bioactivity.

Conclusion and Future Directions

The natural occurrence of this compound in plants remains an open question. However, the established principles of plant biochemistry provide a plausible basis for its biosynthesis. The methodologies outlined in this guide offer a robust framework for researchers to explore the vast and often uncharted chemical space of plant secondary metabolites. The discovery of this or similar branched-chain diketones could unveil novel scaffolds for the development of new therapeutic agents. Future research should focus on bioprospecting in plant families known to produce diverse branched-chain lipids and polyketides, coupled with modern analytical techniques to identify these elusive molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Protective activities of some phenolic 1,3-diketones against lipid peroxidation: possible involvement of the 1,3-diketone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 5. microbenotes.com [microbenotes.com]

- 6. byjus.com [byjus.com]

- 7. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. usalab.com [usalab.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. rjptonline.org [rjptonline.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Review on NMR as a tool to analyse natural products extract directly: Molecular structure elucidation and biological activity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

A Technical Guide to the Spectroscopic Characterization of (E)-2,7-Dimethyloct-4-ene-3,6-dione

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of publicly available scientific databases did not yield specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) or a detailed synthesis protocol for the target compound, (E)-2,7-Dimethyloct-4-ene-3,6-dione. This guide, therefore, provides a comprehensive overview of the expected spectroscopic characteristics and general synthetic approaches for this class of α,β-unsaturated β-diketones, based on established principles and data for analogous structures.

Introduction to this compound

This compound is a dicarbonyl compound featuring a central α,β-unsaturated ketone system. The structure is characterized by an eight-carbon chain with methyl groups at positions 2 and 7, and ketone functionalities at positions 3 and 6. The double bond between carbons 4 and 5 is in the (E)- or trans-configuration. As a β-diketone, it has the potential to exist in keto-enol tautomeric forms, which can significantly influence its chemical reactivity and spectroscopic properties.[1]

General Synthetic Approaches

While a specific protocol for this compound is not available, β-diketones are commonly synthesized via several established methods.[2][3] The most classical and widely used approach is the Claisen condensation, which involves the reaction of a ketone with an ester in the presence of a base.[3]

Illustrative Synthetic Protocol: Claisen Condensation

A plausible synthetic route could involve the Claisen condensation of an appropriate ketone and ester. For instance, the reaction of 2-methyl-3-pentanone with an ester such as ethyl 2-methylpropanoate in the presence of a strong base like sodium ethoxide or sodium hydride would be a logical starting point for assembling the carbon skeleton.

General Experimental Protocol for Claisen Condensation:

-

Reaction Setup: A solution of the starting ketone (e.g., 2-methyl-3-pentanone) in an anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: A strong base (e.g., sodium hydride) is carefully added to the solution while stirring.

-

Ester Addition: The ester (e.g., ethyl 2-methylpropanoate) is added dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction is typically stirred at room temperature or gently heated to drive the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by the addition of a weak acid (e.g., acetic acid) or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to yield the β-diketone.

Expected Spectroscopic Data

The following sections detail the anticipated spectroscopic signatures for this compound based on the analysis of its functional groups and data from similar compounds.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For an α,β-unsaturated ketone, the carbonyl (C=O) stretching vibration is expected to appear at a lower wavenumber compared to a saturated ketone due to conjugation.[4]

| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |

| C=O (conjugated ketone) | 1685-1666 | The conjugation with the C=C double bond weakens the C=O bond, lowering its stretching frequency.[4] |

| C=C (alkene) | ~1650-1600 | The C=C stretching vibration in the conjugated system. |

| C-H (sp³ hybridized) | ~2960-2850 | Stretching vibrations of the methyl and methine groups. |

| C-H (sp² hybridized) | ~3080-3010 | Stretching vibration of the vinylic protons. |

β-Diketones that exist in an enolic form will show a broad band in the 1640-1580 cm⁻¹ region due to the intramolecularly hydrogen-bonded carbonyl group, and a broad O-H stretching absorption between 3000-2700 cm⁻¹.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.

The proton NMR spectrum will reveal the number of different types of protons and their connectivity.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| =CH (vinylic) | 5.5-7.5 | Doublet of doublets or complex multiplet |

| CH (methine, adjacent to C=O) | 2.5-3.5 | Multiplet |

| CH₃ (methyl) | 0.9-1.2 | Doublet |

The vinylic protons in an (E)-configured double bond typically show a large coupling constant (J ≈ 12-18 Hz).

The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| C=O (conjugated ketone) | 190-220 |

| C=C (alkene) | 115-150 |

| CH (methine) | 30-50 |

| CH₃ (methyl) | 10-25 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₁₆O₂), the expected molecular ion peak [M]⁺ would be at m/z 168.23. Common fragmentation patterns for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.

Experimental and Analytical Workflow

The synthesis and characterization of a novel compound like this compound would follow a logical experimental workflow.

Caption: Generalized workflow for the synthesis and spectroscopic characterization of a β-diketone.

Conclusion

While specific experimental data for this compound is not currently available in the public domain, this guide provides a robust framework for its synthesis and characterization. Researchers and scientists in drug development can utilize the outlined general synthetic protocols and the expected spectroscopic data as a foundation for their own investigations into this and related α,β-unsaturated β-diketones. The unique structural features of this compound, particularly the conjugated dicarbonyl system, make it an interesting target for further study in medicinal chemistry and material science.

References

(E)-2,7-Dimethyloct-4-ene-3,6-dione chemical properties and reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2,7-Dimethyloct-4-ene-3,6-dione is an organic compound belonging to the class of α,β-unsaturated ketones and diketones. Its structure, featuring a carbon-carbon double bond conjugated to two carbonyl groups, suggests a rich and varied reactivity profile, making it a molecule of interest for synthetic chemists and potentially for those in drug discovery. This technical guide provides a comprehensive overview of the known chemical properties and expected reactivity of this compound, based on available data and established principles of organic chemistry.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₂ | PubChem[1] |

| Molecular Weight | 168.23 g/mol | Smolecule[2] |

| CAS Number | 62738-21-0 | Chemsrc[3] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the searched databases. However, based on its structure, the following characteristic signals can be predicted:

-

¹H NMR: Signals corresponding to the vinyl protons of the α,β-unsaturated system, the methine protons adjacent to the carbonyl groups, and the methyl protons of the isopropyl groups.

-

¹³C NMR: Resonances for the carbonyl carbons, the sp² hybridized carbons of the alkene, and the sp³ hybridized carbons of the alkyl groups.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the conjugated ketone and the C=C stretching of the alkene. The enol form of the β-diketone may show a broad O-H stretch and a C=O stretch at a lower frequency (1580–1640 cm⁻¹)[4].

-

Mass Spectrometry: The molecular ion peak (M+) would be expected, along with fragmentation patterns characteristic of ketones and alkenes.

Reactivity and Synthetic Potential

The reactivity of this compound is dictated by the presence of the α,β-unsaturated ketone and β-diketone functionalities.

Reactivity as an α,β-Unsaturated Ketone

The conjugated system in α,β-unsaturated ketones creates two electrophilic sites: the carbonyl carbon and the β-carbon. This allows for two main modes of nucleophilic attack:

-

1,2-Addition (Direct Addition): Nucleophiles can attack the carbonyl carbon directly. This is more common with strong, hard nucleophiles like Grignard reagents and organolithium compounds.

-

1,4-Addition (Conjugate Addition or Michael Addition): Softer nucleophiles, such as amines, thiols (like glutathione), and cyanides, tend to attack the β-carbon. This is a vinylogous reaction pattern.

The presence of two carbonyl groups flanking the double bond in this compound enhances the electrophilicity of the β-carbon, making conjugate addition a highly probable reaction pathway.

Reactivity as a β-Diketone

β-Diketones can exist in equilibrium with their enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. This tautomerism is a key aspect of their reactivity.

-

Acidity: The α-protons of β-diketones are acidic due to the electron-withdrawing effect of the two carbonyl groups and the resonance stabilization of the resulting enolate. This allows for easy deprotonation to form a nucleophilic enolate, which can participate in various C-C bond-forming reactions.

-

Chelation: The enolate form of β-diketones can act as a bidentate ligand to form stable chelate complexes with metal ions.

Experimental Protocols

Specific, validated experimental protocols for the synthesis of this compound are not detailed in the available literature. However, a plausible synthetic approach could involve the condensation of a suitable ketone and an α,β-unsaturated aldehyde, or the oxidation of a corresponding diol or ene-diol.

Below is a generalized workflow for the synthesis of an α,β-unsaturated diketone, which could be adapted for the target molecule.

Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature regarding the biological activity or involvement in signaling pathways of this compound. However, α,β-unsaturated ketones are a well-known class of compounds with diverse biological activities, often acting as Michael acceptors. They can form covalent adducts with biological nucleophiles, such as the thiol groups of cysteine residues in proteins. This reactivity is the basis for the biological effects of many natural and synthetic compounds, including some anticancer and anti-inflammatory agents[5][6]. The potential for such interactions is a key consideration for drug development professionals.

The diagram below illustrates the conceptual interaction of an α,β-unsaturated ketone with a biological nucleophile, a likely mechanism of action for compounds of this class.

Conclusion and Future Directions

This compound is a molecule with interesting structural features that suggest a versatile chemical reactivity. While its basic molecular identity is established, there is a significant lack of publicly available experimental data on its physical properties, specific reactivity, and biological activity.

For researchers and drug development professionals, this compound represents an underexplored area. Future research should focus on:

-

De novo synthesis and purification: Establishing a reliable synthetic route is the first critical step.

-

Thorough characterization: Detailed spectroscopic analysis (NMR, IR, MS) and determination of physical constants are necessary.

-

Reactivity studies: Investigating its reactions with various nucleophiles to confirm the expected reactivity patterns.

-

Biological screening: Evaluating its cytotoxic, antimicrobial, and other biological activities to uncover any therapeutic potential.

The insights gained from such studies would not only contribute to the fundamental understanding of this specific molecule but could also pave the way for its application in synthetic chemistry and drug discovery.

References

- 1. 2,7-Dimethyl-4-octene-3,6-dione | C10H16O2 | CID 12335867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy (Z)-2,7-Dimethyloct-4-ene-3,6-dione [smolecule.com]

- 3. 2,7-dimethyl-oct-4-ene-3,6-dione | CAS#:62738-21-0 | Chemsrc [chemsrc.com]

- 4. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biological evaluation of synthetic α,β-unsaturated carbonyl based cyclohexanone derivatives as neuroprotective novel inhibitors of acetylcholinesterase, butyrylcholinesterase and amyloid-β aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

Hypothetical Biosynthesis of (E)-2,7-Dimethyloct-4-ene-3,6-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2,7-Dimethyloct-4-ene-3,6-dione is a C10 branched-chain unsaturated diketone. While this compound has not been reported as a natural product, its structure is consistent with metabolites derived from microbial polyketide or fatty acid biosynthetic pathways. This technical guide outlines a plausible hypothetical biosynthetic pathway for this compound, drawing parallels with known enzymatic reactions in secondary metabolism. The proposed pathway involves a modular Type I Polyketide Synthase (PKS) and subsequent enzymatic modifications. This document provides a theoretical framework that can guide future research in the synthetic biology and biocatalysis of novel diketone compounds.

Proposed Biosynthetic Pathway

The hypothetical biosynthesis of this compound is proposed to proceed via a modular Type I Polyketide Synthase (PKS) pathway, followed by post-PKS modification. The pathway initiates with a branched-chain starter unit derived from the amino acid valine and involves three extension cycles with malonyl-CoA.

Initiation and Elongation

The biosynthesis is initiated with isobutyryl-CoA, which is derived from the degradation of valine. This starter unit is loaded onto the acyl carrier protein (ACP) of the loading module of the PKS. The subsequent elongation of the polyketide chain is achieved through three modules, each incorporating a malonyl-CoA extender unit.

Enzymatic Domains and their Postulated Functions

A hypothetical four-module PKS is proposed to assemble the carbon backbone of the target molecule. The domains within each module and their postulated functions are detailed in Table 1.

Table 1: Postulated PKS Modules and Domains for the Biosynthesis of the this compound Precursor

| Module | Domain | Substrate/Intermediate | Postulated Function |

| Loading Module | Acyltransferase (AT) | Isobutyryl-CoA | Selects and loads the starter unit. |

| Acyl Carrier Protein (ACP) | Isobutyryl-S-ACP | Covalently tethers the starter unit. | |

| Module 1 | Ketosynthase (KS) | Isobutyryl-S-ACP | Catalyzes Claisen condensation. |

| Acyltransferase (AT) | Malonyl-CoA | Selects and loads the extender unit. | |

| Acyl Carrier Protein (ACP) | Malonyl-S-ACP | Covalently tethers the extender unit. | |

| Ketoreductase (KR) | β-ketoacyl-S-ACP | Reduces the β-keto group to a hydroxyl group. | |

| Dehydratase (DH) | β-hydroxyacyl-S-ACP | Dehydrates to form a double bond. | |

| Module 2 | Ketosynthase (KS) | Acyl-S-ACP from Module 1 | Catalyzes Claisen condensation. |

| Acyltransferase (AT) | Malonyl-CoA | Selects and loads the extender unit. | |

| Acyl Carrier Protein (ACP) | Malonyl-S-ACP | Covalently tethers the extender unit. | |

| Ketoreductase (KR) | β-ketoacyl-S-ACP | Reduces the β-keto group to a hydroxyl group. | |

| Module 3 | Ketosynthase (KS) | Acyl-S-ACP from Module 2 | Catalyzes Claisen condensation. |

| Acyltransferase (AT) | Malonyl-CoA | Selects and loads the extender unit. | |

| Acyl Carrier Protein (ACP) | Malonyl-S-ACP | Covalently tethers the extender unit. | |

| Thioesterase (TE) | Final polyketide chain | Releases the completed polyketide chain. |

Post-PKS Modification

Following the release of the polyketide chain from the PKS, two post-PKS modification steps are proposed to yield the final product:

-

Oxidation: A dehydrogenase is postulated to oxidize the hydroxyl group at C-6 to a ketone.

-

Isomerization/Reduction: An ene-reductase is proposed to act on the initial product of the PKS, which would likely contain a conjugated double bond system, to produce the final (E)-isomer with the double bond at the C4-C5 position. The precise mechanism may involve isomerization followed by stereospecific reduction.

Experimental Protocols

The elucidation of the proposed hypothetical pathway would require a combination of genetic, biochemical, and analytical techniques.

Identification and Characterization of the PKS Gene Cluster

-

Genome Mining: A putative PKS gene cluster responsible for the biosynthesis of a structurally related natural product would be identified from a producing organism (e.g., a bacterium or fungus) using bioinformatics tools.

-

Gene Knockout: Targeted gene knockout of the PKS genes would be performed to confirm their involvement in the biosynthesis of the metabolite of interest.

-

Heterologous Expression: The identified PKS gene cluster would be expressed in a heterologous host, such as E. coli or Streptomyces coelicolor, to confirm the production of the polyketide backbone.[1]

In Vitro Enzyme Assays

-

Protein Expression and Purification: The individual PKS domains (e.g., AT, KS, KR, DH, TE) and post-PKS enzymes would be expressed as recombinant proteins and purified.

-

Substrate Specificity of the Acyltransferase (AT) Domain: The starter and extender unit specificity of the AT domains would be determined using radiolabeled or fluorescently tagged acyl-CoA substrates.

-

Activity of Ketoreductase (KR) and Dehydratase (DH) Domains: The stereospecificity of the KR domain and the activity of the DH domain would be assayed using synthetic N-acetylcysteamine (SNAC) thioesters of the corresponding β-ketoacyl and β-hydroxyacyl intermediates.

-

Ene-Reductase Assay: The activity and stereospecificity of the post-PKS ene-reductase would be characterized using the polyketide precursor as a substrate and monitoring the reaction by HPLC or LC-MS.

Quantitative Analysis of Metabolites

-

Sample Preparation: Cultures of the wild-type and genetically modified strains would be grown, and the metabolites would be extracted from the culture broth and mycelium using organic solvents.

-

LC-MS/MS Analysis: The extracted metabolites would be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification of the intermediates and the final product. A standard curve would be generated using a synthesized standard of this compound.

Table 2: Hypothetical Enzyme Kinetic Data for Key Biosynthetic Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s-1) |

| Loading Module AT | Isobutyryl-CoA | 50 - 150 | 10 - 30 |

| Elongation Module AT | Malonyl-CoA | 20 - 100 | 50 - 150 |

| Ketoreductase (Module 1) | β-ketoacyl-ACP | 100 - 300 | 20 - 60 |

| Dehydrogenase (Post-PKS) | Hydroxy-polyketide | 50 - 200 | 5 - 15 |

| Ene-Reductase (Post-PKS) | Unsaturated polyketide | 30 - 120 | 1 - 10 |

Note: The values in this table are hypothetical and are based on typical ranges observed for similar enzymes in other polyketide biosynthetic pathways.

Visualizations

Hypothetical Biosynthetic Pathway

Caption: Hypothetical biosynthetic pathway for this compound.

Experimental Workflow for Pathway Elucidation

Caption: Experimental workflow for the elucidation of the hypothetical biosynthetic pathway.

Conclusion

This technical guide presents a scientifically plausible, albeit hypothetical, biosynthetic pathway for this compound. The proposed pathway, centered around a modular Type I PKS, provides a solid foundation for future research aimed at the discovery of novel natural products with similar structures or the bioengineering of microorganisms for the production of this and related compounds. The outlined experimental protocols offer a roadmap for the validation and detailed characterization of this and other polyketide biosynthetic pathways. Further investigation in this area holds promise for the development of new pharmaceuticals and fine chemicals.

References

An In-depth Technical Guide on (E)-2,7-Dimethyloct-4-ene-3,6-dione

Abstract

This technical guide provides a comprehensive overview of (E)-2,7-dimethyloct-4-ene-3,6-dione, a symmetrical α,β-unsaturated diketone. Due to the limited availability of specific experimental data for this compound, this document leverages established principles of organic chemistry and data from structurally similar molecules to present its core characteristics. The guide details its IUPAC name and CAS number, proposes a plausible synthetic route based on the aldol condensation, and presents expected physicochemical and spectroscopic properties. Furthermore, it explores the potential biological activities and mechanisms of action characteristic of α,β-unsaturated ketones, particularly focusing on their role as Michael acceptors and their interaction with biological nucleophiles. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research who are interested in the synthesis, characterization, and potential applications of α,β-unsaturated carbonyl compounds.

Introduction

α,β-Unsaturated carbonyl compounds are a pivotal class of organic molecules characterized by a conjugated system of a carbon-carbon double bond and a carbonyl group. This structural motif imparts unique electronic properties and reactivity, making them valuable intermediates in organic synthesis and core components of many biologically active molecules. This compound is a member of this class, featuring a symmetrical structure with two ketone functionalities. While specific research on this particular molecule is sparse, its structural features suggest potential for interesting chemical transformations and biological interactions. This guide aims to provide a foundational understanding of this compound by integrating general knowledge of enones with data from analogous structures.

Chemical Identity and Properties

IUPAC Name and CAS Number

-

IUPAC Name: this compound

-

CAS Number: 62738-21-0[1]

Physicochemical Properties

The physicochemical properties of this compound can be predicted based on its structure. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₆O₂ |

| Molecular Weight | 168.23 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Estimated to be in the range of 220-240 °C |

| Solubility | Likely soluble in organic solvents such as ethanol, acetone, and dichloromethane; sparingly soluble in water |

| LogP | Estimated to be in the range of 1.5-2.5 |

Spectroscopic Data

The following table summarizes the expected spectroscopic characteristics of this compound, based on typical values for α,β-unsaturated ketones.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | δ (ppm): 1.0-1.2 (d, 12H, -CH(CH₃)₂), 2.8-3.2 (septet, 2H, -CH(CH₃)₂), 6.8-7.0 (s, 2H, -CH=CH-) |

| ¹³C NMR | δ (ppm): 18-20 (-CH(CH₃)₂), 35-40 (-CH(CH₃)₂), 135-145 (-CH=CH-), 195-205 (C=O) |

| IR (Infrared) Spectroscopy | ν (cm⁻¹): ~1670 (C=O stretch, conjugated ketone), ~1630 (C=C stretch, conjugated), ~2970 (C-H stretch, sp³) |

| Mass Spectrometry (MS) | m/z: 168 (M⁺), characteristic fragmentation patterns involving α-cleavage and McLafferty rearrangement. |

Synthesis and Experimental Protocols

Proposed Synthesis: Aldol Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[2] In this proposed synthesis, two molecules of 3-methyl-2-butanone would react in the presence of a base to form a β-hydroxy ketone intermediate, which would then undergo dehydration to yield the target α,β-unsaturated diketone.

Hypothetical Experimental Protocol

This protocol is a generalized procedure based on standard aldol condensation reactions.[3][4]

Materials:

-

3-methyl-2-butanone (isopropyl methyl ketone)

-

Sodium ethoxide (NaOEt) or Sodium hydroxide (NaOH)

-

Ethanol (absolute)

-

Hydrochloric acid (HCl), 1 M

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction vessel, a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, is charged with the sodium ethoxide solution.

-

3-methyl-2-butanone (2 equivalents) is added dropwise to the stirred ethoxide solution at room temperature.

-

After the addition is complete, the reaction mixture is heated to reflux for a specified period (e.g., 2-4 hours) to promote the condensation and dehydration steps.

-

The reaction is monitored by thin-layer chromatography (TLC) to assess the consumption of the starting material and the formation of the product.

-

Upon completion, the reaction mixture is cooled to room temperature and then quenched by the slow addition of 1 M hydrochloric acid until the solution is neutral (pH ~7).

-

The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Expected Yield: Based on similar aldol condensations, the yield of the purified product is expected to be in the range of 40-60%.

Potential Biological Activities and Signaling Pathways

The α,β-unsaturated carbonyl moiety is a well-known Michael acceptor, capable of reacting with nucleophilic groups in biological macromolecules, such as the thiol groups of cysteine residues in proteins.[1] This reactivity is the basis for the diverse biological activities of many compounds in this class.

Mechanism of Action: Michael Addition

The electrophilic β-carbon of the enone system is susceptible to nucleophilic attack by cellular thiols, most notably glutathione (GSH) and cysteine residues within proteins. This covalent modification can alter the function of target proteins, leading to a variety of cellular responses.

Interaction with the Keap1-Nrf2 Pathway

A key signaling pathway modulated by many α,β-unsaturated carbonyl compounds is the Keap1-Nrf2 pathway, which is a master regulator of the cellular antioxidant response.[5][6][7]

-

Under basal conditions: The transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.

-

Activation by electrophiles: Electrophilic compounds like this compound can react with specific cysteine residues on Keap1. This covalent modification induces a conformational change in Keap1, leading to the release of Nrf2.

-

Cellular response: Liberated Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, upregulating their expression. These genes encode for antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1) and proteins involved in glutathione biosynthesis.

Potential Therapeutic Applications

The ability to modulate the Nrf2 pathway suggests that this compound could be investigated for therapeutic potential in conditions associated with oxidative stress, such as:

-

Neurodegenerative diseases

-

Inflammatory disorders

-

Cancer chemoprevention

However, it is important to note that the reactivity of α,β-unsaturated ketones can also lead to cytotoxicity if not properly controlled. Therefore, extensive research would be required to evaluate the therapeutic index of this compound.

Proposed Experimental Protocols for Biological Evaluation

To assess the potential biological activities of this compound, the following experimental protocols are proposed.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Human cell line (e.g., HepG2, a human liver cancer cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

A stock solution of this compound is prepared in DMSO and then serially diluted in culture medium to the desired concentrations.

-

The culture medium is removed from the wells and replaced with the medium containing different concentrations of the test compound. A vehicle control (DMSO) is also included.

-

The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, the MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.

-

The medium is then removed, and DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ (half-maximal inhibitory concentration) is determined.

Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)

This assay quantifies the activation of the Nrf2 pathway by measuring the expression of a reporter gene (luciferase) under the control of the Antioxidant Response Element (ARE).

Materials:

-

AREc32 cells (a cell line stably transfected with an ARE-luciferase reporter construct)

-

Culture medium and supplements as for the MTT assay

-

This compound

-

Positive control (e.g., sulforaphane)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

AREc32 cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are treated with various concentrations of this compound or a positive control for a defined period (e.g., 16-24 hours).

-

After treatment, the cells are lysed, and the luciferase assay reagent is added.

-

The luminescence is measured using a luminometer.

-

The fold induction of luciferase activity is calculated relative to the vehicle-treated control cells.

Conclusion

This compound represents an interesting, yet understudied, member of the α,β-unsaturated diketone family. Based on its structure, it is amenable to synthesis via established methods such as the aldol condensation. Its electrophilic nature, conferred by the enone functionalities, suggests a high potential for biological activity, likely mediated through Michael addition reactions with cellular nucleophiles. A particularly promising area of investigation is its potential to modulate the Keap1-Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative stress. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and biological evaluation of this compound. Further research is warranted to elucidate the specific properties and potential applications of this compound in medicinal chemistry and drug discovery.

References

- 1. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Khan Academy [khanacademy.org]

- 3. Chemistry 211 Experiment 5 [home.miracosta.edu]

- 4. scribd.com [scribd.com]

- 5. pnas.org [pnas.org]

- 6. researchmap.jp [researchmap.jp]

- 7. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

discovery and isolation of (E)-2,7-Dimethyloct-4-ene-3,6-dione

An In-depth Technical Guide on the Synthesis, Isolation, and Characterization of (E)-2,7-Dimethyloct-4-ene-3,6-dione

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound is a specific isomer of a larger class of diketones. While the discovery and isolation of this exact compound from a natural source are not prominently documented in scientific literature, its synthesis can be achieved through established organic chemistry methodologies. This guide outlines a plausible synthetic route, detailed experimental protocols for its preparation and isolation, and methods for its characterization. The information provided is based on general principles of organic synthesis and data available for structurally related compounds.

Introduction

This compound is a member of the β-diketone family, characterized by two ketone functional groups separated by a single carbon atom, with an additional alkene functionality. The "(E)" designation specifies the stereochemistry of the double bond. β-Diketones are of significant interest in medicinal chemistry and materials science as they are versatile precursors for the synthesis of heterocyclic compounds and can act as chelating ligands for various metals.[1] This document provides a comprehensive overview of a potential synthetic pathway and purification methods for this compound.

Proposed Synthesis and Isolation

The synthesis of this compound can be envisioned as a multi-step process starting from commercially available precursors. A plausible route involves the creation of a diol intermediate, followed by oxidation.

2.1. Synthetic Pathway Overview

A potential synthetic pathway is outlined below. This pathway begins with the stereoselective reduction of a corresponding alkyne diol to an alkene diol, followed by oxidation to the desired dione.

References

physical and chemical characteristics of (E)-2,7-Dimethyloct-4-ene-3,6-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2,7-Dimethyloct-4-ene-3,6-dione is an α,β-unsaturated dione of interest in organic synthesis and potentially in the development of novel bioactive compounds. Its conjugated system, consisting of a carbon-carbon double bond and two carbonyl groups, imparts unique chemical reactivity, making it a versatile intermediate for various chemical transformations. This technical guide provides a comprehensive overview of its physical and chemical characteristics, supported by generalized experimental protocols and logical workflows for its synthesis and analysis.

Physicochemical Characteristics

While specific experimental data for this compound is limited in publicly available literature, its properties can be reliably estimated based on its chemical structure and data from analogous compounds.

General Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₂ | |

| Molecular Weight | 168.23 g/mol | [1] |

| IUPAC Name | This compound | |

| CAS Number | 62738-21-0 (isomer unspecified) |

Estimated Physical Properties

The following data is extrapolated from structurally similar compounds, such as 2,7-dimethyloctane-3,6-dione and other unsaturated ketones.

| Property | Estimated Value | Notes |

| Boiling Point | ~220-240 °C at 760 mmHg | Estimated based on the boiling point of 2,7-dimethyloct-4-yne-3,6-diol (235.4°C)[2]. The presence of the double bond and dione functionality will influence this. |

| Melting Point | Not readily available | As a relatively small, non-polar molecule, it is likely a liquid at room temperature. |

| Density | ~0.95-1.0 g/cm³ | Based on the density of 2,7-dimethyloct-4-yne-3,6-diol (0.981 g/cm³)[2]. |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, diethyl ether). Limited solubility in water. | Typical for medium-chain ketones. |

Spectroscopic Data (Predicted)

The following are predicted spectroscopic characteristics based on the structure of this compound.

| Spectroscopy | Predicted Features |

| ¹H NMR | - Signals for the two isopropyl groups (-CH(CH₃)₂), likely a doublet and a septet. - Signals for the vinylic protons (-CH=CH-) in the trans configuration, expected to be doublets with a coupling constant of ~15-18 Hz. - Chemical shifts for the vinylic protons are expected to be downfield due to conjugation with the carbonyl groups. |

| ¹³C NMR | - Signals for the carbonyl carbons (~190-200 ppm). - Signals for the sp² hybridized carbons of the double bond (~130-150 ppm). - Signals for the carbons of the isopropyl groups. |

| Infrared (IR) | - Strong absorption band for the C=O stretching of the conjugated ketone (~1650-1680 cm⁻¹). - Absorption band for the C=C stretching (~1600-1640 cm⁻¹). - C-H stretching and bending vibrations. |

| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) at m/z = 168. - Fragmentation pattern corresponding to the loss of alkyl and acyl groups. |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly available. However, the following generalized procedures for the synthesis of α,β-unsaturated ketones and their characterization are applicable.

Synthesis

A plausible synthetic route to this compound involves the oxidation of the corresponding alkyne diol precursor, (E)-2,7-Dimethyloct-4-ene-3,6-diol. The diol can be synthesized from 2,7-Dimethyloct-4-yne-3,6-diol via stereoselective reduction of the alkyne.

Step 1: Synthesis of 2,7-Dimethyloct-4-yne-3,6-diol

This precursor can be synthesized via a Grignard reaction.

-

Materials: Isobutyraldehyde, ethyne (or a protected equivalent), magnesium turnings, ethyl bromide, dry diethyl ether or THF, hydrochloric acid.

-

Procedure:

-

Prepare ethynylmagnesium bromide by bubbling ethyne gas through a solution of ethylmagnesium bromide in dry THF.

-

Add isobutyraldehyde dropwise to the Grignard reagent at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 2,7-Dimethyloct-4-yne-3,6-diol by column chromatography or distillation.

-

Step 2: Reduction of 2,7-Dimethyloct-4-yne-3,6-diol to (E)-2,7-Dimethyloct-4-ene-3,6-diol

A dissolving metal reduction is typically used for the stereoselective formation of a trans-alkene.

-

Materials: 2,7-Dimethyloct-4-yne-3,6-diol, sodium metal, liquid ammonia, dry ethanol.

-

Procedure:

-

Dissolve the alkyne diol in a mixture of liquid ammonia and dry ethanol at -78°C.

-

Add small pieces of sodium metal until a persistent blue color is observed.

-

Stir the reaction for several hours at -78°C.

-

Quench the reaction by the addition of ammonium chloride.

-

Allow the ammonia to evaporate, and then add water.

-

Extract the product with an organic solvent, dry, and concentrate.

-

Step 3: Oxidation to this compound

A mild oxidizing agent is used to convert the secondary alcohols to ketones.

-

Materials: (E)-2,7-Dimethyloct-4-ene-3,6-diol, pyridinium chlorochromate (PCC) or a Swern oxidation system (oxalyl chloride, DMSO, triethylamine), dichloromethane.

-

Procedure (using PCC):

-

Dissolve the diol in dry dichloromethane.

-

Add PCC in one portion and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

-

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the connectivity and stereochemistry of the molecule. The coupling constant of the vinylic protons will be indicative of the (E)-configuration.

-

Infrared (IR) Spectroscopy: An IR spectrum will confirm the presence of the conjugated ketone functional groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the elemental composition of the molecule.

-

Purity Analysis: Purity can be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Chemical Reactivity and Potential Applications

As an α,β-unsaturated dione, this compound is expected to exhibit reactivity at several sites:

-

Nucleophilic Addition to the Carbonyl Groups: The ketone functionalities can undergo reactions with various nucleophiles.

-

Conjugate Addition (Michael Addition): The β-carbon of the enone system is electrophilic and susceptible to attack by soft nucleophiles.

-

Reactions at the Double Bond: The alkene can undergo reactions such as hydrogenation, epoxidation, and dihydroxylation.

This reactivity profile makes it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical agents and other specialty chemicals. The presence of two carbonyl groups offers opportunities for the construction of heterocyclic compounds.

Signaling Pathways and Biological Activity

There is currently no specific information in the scientific literature detailing the involvement of this compound in any biological signaling pathways or its specific biological activities. However, α,β-unsaturated ketones are a class of compounds known to exhibit a range of biological effects, often through their ability to act as Michael acceptors and react with biological nucleophiles such as cysteine residues in proteins. Further research is required to explore the potential biological profile of this specific molecule.

Visualizations

Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound.

Caption: Synthetic pathway for this compound.

Conclusion

This compound represents an interesting synthetic target with potential applications in various fields of chemistry. While direct experimental data is scarce, its physicochemical properties and reactivity can be reasonably predicted. The generalized synthetic and analytical protocols provided in this guide offer a solid foundation for researchers and scientists to produce and characterize this compound, paving the way for future investigations into its chemical and biological properties.

References

An In-depth Technical Guide on (E)-2,7-Dimethyloct-4-ene-3,6-dione: Molecular Structure and Stereochemistry

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the molecular structure, stereochemistry, and potential synthetic pathways for (E)-2,7-Dimethyloct-4-ene-3,6-dione. While specific experimental data for this particular molecule is not extensively available in public databases, this document extrapolates information from related compounds and general synthetic methodologies for (E)-1,4-enediones to provide a comprehensive resource.

Molecular Structure and Properties

This compound is an unsaturated diketone with the molecular formula C₁₀H₁₆O₂. The structure features an eight-carbon chain with methyl groups at positions 2 and 7, and ketone functionalities at positions 3 and 6. The defining feature is the carbon-carbon double bond between carbons 4 and 5 in the trans or (E) configuration. This stereoisomer is distinct from its cis or (Z) counterpart.[1]

The core structure is a 1,4-enedione, a class of molecules known for their utility as synthetic intermediates. The general CAS number for 2,7-dimethyl-oct-4-ene-3,6-dione is 62738-21-0.[2]

Table 1: General Properties of 2,7-Dimethyloct-4-ene-3,6-dione and a Related Saturated Analog

| Property | This compound | 2,7-Dimethyloctane-3,6-dione (Saturated Analog)[3] |

| Molecular Formula | C₁₀H₁₆O₂ | C₁₀H₁₈O₂ |

| Molecular Weight | 168.23 g/mol [1] | 170.25 g/mol |

| IUPAC Name | This compound | 2,7-Dimethyloctane-3,6-dione |

| Canonical SMILES | CC(C)C(=O)/C=C/C(=O)C(C)C | CC(C)C(=O)CCC(=O)C(C)C |

| InChIKey | Not available for specific isomer | AYNYXNUAKHOIIF-UHFFFAOYSA-N |

Stereochemistry

The key stereochemical feature of this compound is the geometry of the double bond. In the (E)-isomer, the substituent groups on the double bond are on opposite sides of the bond axis. This contrasts with the (Z)-isomer where they are on the same side. This difference in geometry can significantly impact the molecule's physical properties, reactivity, and biological activity.

The molecule also contains two chiral centers at the C2 and C7 positions, arising from the methyl substituents. This means that this compound can exist as different stereoisomers: (2R, 7R), (2S, 7S), and a meso compound (2R, 7S). The specific stereochemistry at these centers would depend on the synthetic route and starting materials.

Caption: Stereochemical considerations for this compound.

Proposed Synthetic Pathways and Experimental Protocols

Proposed Synthesis: Aerobic Oxidative Dehydrogenation

This method offers a direct and atom-economical route to (E)-1,4-enediones from their saturated precursors with high stereoselectivity for the (E)-isomer.[4]

Starting Material: 2,7-Dimethyloctane-3,6-dione

Reaction Scheme:

2,7-Dimethyloctane-3,6-dione → this compound

Experimental Protocol (General Procedure adapted from Zhao et al., 2021): [4]

-

Reactant Preparation: To a reaction vessel, add 2,7-dimethyloctane-3,6-dione (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a suitable solvent (e.g., DMSO).

-

Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 100 °C) under an oxygen atmosphere (using a balloon or in an oxygen-purged vessel) for a designated period (e.g., 24 hours).

-

Work-up and Purification: After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired this compound.

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

Without experimental data, we can predict the expected spectroscopic features based on the structure.

-

¹H NMR: The spectrum would be expected to show signals for the olefinic protons (H4 and H5) in the downfield region (typically 6-7 ppm), with a large coupling constant characteristic of a trans relationship. The methine protons at C2 and C7 would appear as multiplets, and the methyl protons would be visible as doublets.

-

¹³C NMR: The carbonyl carbons (C3 and C6) would resonate at a low field (around 200 ppm). The olefinic carbons (C4 and C5) would appear in the vinylic region (around 130-140 ppm). Signals for the aliphatic carbons would be observed at higher fields.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the α,β-unsaturated ketone would be expected around 1680-1660 cm⁻¹. The C=C stretching vibration would appear around 1640-1620 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 168.23. Fragmentation patterns would likely involve cleavage alpha to the carbonyl groups.

Potential Biological Activity

While no specific biological activities have been reported for this compound, related long-chain unsaturated compounds and diketones are known to possess a range of biological effects. Further research would be required to explore the potential pharmacological profile of this molecule.

Conclusion

This compound is a molecule of interest due to its 1,4-enedione core and defined stereochemistry. Although specific experimental data is sparse in the public domain, this guide provides a solid foundation for researchers by outlining its structural features, stereochemical complexity, and a plausible, modern synthetic route. The proposed experimental protocol, based on established methods for similar compounds, offers a starting point for the synthesis and further investigation of this and related molecules. Future work should focus on the synthesis, isolation, and full spectroscopic characterization of this compound, as well as the exploration of its potential biological activities.

References

An In-depth Technical Guide to the Solubility of (E)-2,7-Dimethyloct-4-ene-3,6-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (E)-2,7-Dimethyloct-4-ene-3,6-dione. Due to the absence of publicly available experimental solubility data for this specific compound, this document outlines its predicted solubility based on its chemical structure and the fundamental principles of organic chemistry. Furthermore, it details a standardized experimental protocol for the quantitative determination of its thermodynamic solubility in various solvents, which is a critical parameter in drug discovery and development.

Core Concepts in Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[1] The polarity of a molecule is a function of its functional groups and overall structure. Polar molecules, such as those containing hydroxyl (-OH) or carbonyl (C=O) groups, tend to dissolve in polar solvents like water and ethanol, while non-polar molecules, which are typically rich in hydrocarbon content, dissolve in non-polar solvents like hexane and toluene.[2][3]

This compound possesses a ten-carbon backbone with branched alkyl groups, contributing to its non-polar character. However, the presence of two ketone (carbonyl) functional groups introduces significant polarity through dipole-dipole interactions. This dual nature suggests that its solubility will be intermediate and highly dependent on the solvent's properties.

Predicted Solubility Profile

The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents. These predictions are qualitative and based on the structural analysis of the molecule.

| Solvent Classification | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Low | The large non-polar hydrocarbon backbone is expected to dominate, leading to poor miscibility with water despite the presence of two polar ketone groups. |

| Methanol | Moderate to High | The alkyl nature of methanol can better solvate the non-polar parts of the molecule, while its hydroxyl group can interact with the ketone groups. | |

| Ethanol | Moderate to High | Similar to methanol, ethanol provides a balance of polar and non-polar characteristics suitable for dissolving the target compound. | |

| Polar Aprotic | Acetone | High | As a ketone itself, acetone has a similar polarity and is an excellent solvent for other ketones. |

| Acetonitrile | Moderate | Its high polarity should allow for good interaction with the diketone functionality. | |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[4] | |

| Dichloromethane (DCM) | High | A solvent of intermediate polarity, DCM is effective at dissolving many organic compounds that are not soluble in highly polar or highly non-polar solvents. | |

| Non-Polar | Hexane | Moderate | The non-polar nature of hexane will readily solvate the hydrocarbon portions of the molecule, but the polar ketone groups may limit overall solubility. |

| Toluene | Moderate to High | The aromatic ring of toluene allows for some interaction with the polar parts of the molecule, in addition to solvating the non-polar backbone. | |

| Diethyl Ether | High | Its ability to act as a hydrogen bond acceptor and its overall low polarity make it a good solvent for a wide range of organic molecules.[5] |

Experimental Protocol: Thermodynamic Solubility Determination

To obtain precise and accurate solubility data, a thermodynamic solubility assay is recommended.[6][7] This method measures the equilibrium solubility of a compound, which is essential for applications in drug formulation and development. The following is a detailed protocol for determining the solubility of this compound.

Objective: To determine the thermodynamic solubility of this compound in a selection of solvents at a specified temperature (e.g., 25°C).

Materials:

-

This compound (solid or liquid)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetone, hexane)

-

Glass vials with screw caps

-

Analytical balance

-

Pipettes and tips

-

Shaker or rotator set at a constant temperature

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks for standard preparation

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed glass vial. The excess is crucial to ensure that an equilibrium between the dissolved and undissolved compound is achieved.

-

Record the initial mass of the compound.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25°C).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution process has reached a steady state.

-

-

Sample Separation:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess undissolved compound.

-

Carefully collect the supernatant using a pipette, being cautious not to disturb the solid pellet.

-

Filter the supernatant through a syringe filter to remove any remaining particulate matter.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Develop a suitable HPLC method to separate and quantify the compound. This will involve selecting an appropriate column, mobile phase, and detector wavelength.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the filtered supernatant from the equilibrated samples.

-

Determine the concentration of the compound in the samples by comparing their peak areas to the calibration curve.

-

-

Data Analysis:

-

The concentration obtained from the HPLC analysis represents the thermodynamic solubility of this compound in that specific solvent at the tested temperature.

-

Express the solubility in appropriate units, such as µg/mL or mM.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the thermodynamic solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

References

- 1. chem.ws [chem.ws]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. Khan Academy [khanacademy.org]

- 4. aqueous solution - How to predict the solubility of an organic compound in different kinds of solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. creative-biolabs.com [creative-biolabs.com]

Methodological & Application

analytical methods for detecting (E)-2,7-Dimethyloct-4-ene-3,6-dione

An increasing interest in the identification and quantification of specialty chemicals in various matrices necessitates the development of robust and reliable analytical methodologies. (E)-2,7-Dimethyloct-4-ene-3,6-dione is an unsaturated diketone with potential applications in the flavor, fragrance, and pharmaceutical industries. Accurate detection and quantification of this compound are crucial for quality control, pharmacokinetic studies, and safety assessments. This document provides detailed application notes and protocols for the analytical detection of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS) Method